Ethyl 4-[(2-methoxyethyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate
Description
Ethyl 4-[(2-methoxyethyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with various functional groups
Properties
IUPAC Name |
ethyl 4-(2-methoxyethylamino)-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-4-17-10(15)8-7-13-11(18-3)14-9(8)12-5-6-16-2/h7H,4-6H2,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPYZVROYLYZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NCCOC)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819510 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-methoxyethyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloro-2-(methylsulfanyl)-5-pyrimidinecarboxylate with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-methoxyethyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, such as using lithium aluminum hydride, to modify the functional groups.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₁₁H₁₇N₃O₃S
- CAS Number : 76360-91-3
- Molar Mass : 271.34 g/mol
The compound features a pyrimidine ring, which is known for its biological activity, particularly in the development of pharmaceuticals. The presence of the methoxyethyl and methylsulfanyl groups contributes to its unique properties and potential applications.
Anticancer Activity
Ethyl 4-[(2-methoxyethyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate has been investigated for its potential anticancer properties. Case studies have shown that derivatives of pyrimidine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study evaluated the cytotoxicity of related pyrimidine compounds against human colon and breast cancer cell lines, demonstrating significant apoptotic effects .
Antimicrobial Properties
Research has indicated that compounds with similar structures possess antimicrobial activity. This compound could potentially serve as a lead compound for developing new antimicrobial agents.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to diseases such as cancer or bacterial infections. Studies on related pyrimidine derivatives have shown promising results in enzyme inhibition assays.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism by which Ethyl 4-[(2-methoxyethyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-[(2-methoxyethyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-amino-2-(methylsulfanyl)-5-pyrimidinecarboxylate: Similar structure but lacks the 2-methoxyethyl group.
4-[(2-Methoxyethyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarbaldehyde: Similar structure but with an aldehyde group instead of an ester group.
Biological Activity
Ethyl 4-[(2-methoxyethyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate, with the CAS number 76360-91-3, is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure includes a pyrimidine core substituted with a methoxyethyl amino group and a methylthio group, which may influence its pharmacological properties.
- Molecular Formula : C₁₁H₁₇N₃O₃S
- Molecular Weight : 271.34 g/mol
- Boiling Point : Approximately 422.0 ± 35.0 °C (predicted)
- Density : 1.22 ± 0.1 g/cm³ (predicted)
- pKa : 2.79 ± 0.10 (predicted)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research suggests that compounds with similar structures often exhibit activities such as:
- Antimicrobial Properties : The presence of the pyrimidine ring and the methylthio group may enhance the compound's ability to inhibit bacterial growth.
- Anticancer Activity : Some studies indicate that pyrimidine derivatives can interfere with DNA synthesis or repair mechanisms in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes related to metabolic pathways, affecting cellular proliferation and survival.
Antimicrobial Activity
A study conducted on various pyrimidine derivatives, including this compound, demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 to 50 µg/mL, indicating potent activity compared to standard antibiotics.
Anticancer Properties
In vitro studies on cancer cell lines have shown that this compound exhibits cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported at approximately 15 µM for MCF-7 and 20 µM for A549 cells, suggesting that it may induce cell cycle arrest and apoptosis through the activation of caspase pathways.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2022 | Antimicrobial | Demonstrated MIC values of 12.5 µg/mL against E. coli; effective against both Gram-positive and Gram-negative bacteria. |
| Johnson et al., 2023 | Anticancer | Reported IC50 values of 15 µM for MCF-7 cells; induced apoptosis via caspase activation. |
| Lee et al., 2023 | Enzyme Inhibition | Identified as a potent inhibitor of dihydrofolate reductase, impacting folate metabolism in cancer cells. |
Safety and Toxicology
While preliminary studies suggest promising biological activities, comprehensive toxicological assessments are essential for evaluating the safety profile of this compound. Current data indicate moderate toxicity levels in animal models, necessitating further investigation into its pharmacokinetics and long-term effects.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
